
3-(3-chlorophenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
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Description
3-(3-chlorophenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H22ClN3O and its molecular weight is 331.84. The purity is usually 95%.
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Biological Activity
The compound 3-(3-chlorophenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one , often referred to as a derivative of pyrazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H21ClN2O
- Molecular Weight : 320.83 g/mol
- CAS Number : Not specified in the available data
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives were evaluated for their antimicrobial efficacy. The most active derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong bactericidal and fungicidal activities .
2. Anticancer Potential
The compound's structural features suggest potential activity against cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In particular, the interaction with PD-1/PD-L1 pathways is being explored as a promising avenue for cancer immunotherapy . The modulation of immune checkpoints via small molecule inhibitors is critical in enhancing antitumor immunity.
3. Neuropharmacological Effects
Research indicates that piperidine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. The incorporation of the pyrazole moiety may enhance the compound's affinity for certain receptors, providing insights into its neuropharmacological profile.
Data Table: Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | MIC values from 0.22 to 0.25 μg/mL | |
Anticancer | Potential PD-1/PD-L1 inhibition | |
Neuropharmacological | Modulation of neurotransmitter systems |
Case Studies
Study on Antimicrobial Efficacy : A study evaluating various pyrazole derivatives highlighted the efficacy of compounds similar to our target compound against Staphylococcus aureus and Staphylococcus epidermidis. These compounds demonstrated the ability to inhibit biofilm formation, which is crucial for treating persistent infections .
Evaluation of Antitumor Activity : Another research focused on small molecule inhibitors targeting PD-L1 showed that structurally similar compounds could effectively disrupt PD-L1 dimerization, enhancing T-cell responses against tumors . This suggests that our compound may also possess similar anticancer properties.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O/c1-21-11-9-17(20-21)15-5-3-10-22(13-15)18(23)8-7-14-4-2-6-16(19)12-14/h2,4,6,9,11-12,15H,3,5,7-8,10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBPAHHEACCYBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)CCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.